molecular formula C19H17ClN4O5S3 B2760337 Ethyl 2-(2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1223785-99-6

Ethyl 2-(2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2760337
M. Wt: 513
InChI Key: JVMMTFRVHRSTLC-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)acetamido)benzoate” is a chemical compound with diverse applications in scientific research. It’s a part of the thiophene class of compounds, which are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives, like the compound , can be synthesized using various methods. One of the most popular approaches is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is a five-membered heteroaromatic compound containing a sulfur atom at one position . The specific structure of “Ethyl 2-(2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)acetamido)benzoate” contributes to its unique properties and potential applications.


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Scientific Research Applications

Degradation Studies

Studies have explored the degradation of similar compounds, such as chlorimuron-ethyl, by microorganisms like Aspergillus niger and Rhodococcus sp. These researches shed light on the environmental fate of such chemicals, indicating their biodegradation pathways and the role of microbial transformation in reducing soil and water contamination. This is crucial for understanding the environmental impact of agricultural chemicals and finding efficient methods for their removal or detoxification (Seema B. Sharma et al., 2012), (Chunyan Li et al., 2016).

Antimicrobial and Anticancer Activity

Research on structurally related compounds has also focused on their potential biomedical applications, including antimicrobial and anticancer activities. For instance, the synthesis and evaluation of novel compounds based on related chemical structures have shown promising results in inhibiting the growth of certain bacteria, fungi, and cancer cell lines. This highlights the potential of these compounds in developing new therapeutic agents (E. Gad et al., 2020), (N. B. Patel and S. N. Agravat, 2009).

properties

IUPAC Name

ethyl 2-[[2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O5S3/c1-2-29-18(26)11-5-3-4-6-12(11)23-15(25)10-30-19-22-9-13(17(21)24-19)32(27,28)16-8-7-14(20)31-16/h3-9H,2,10H2,1H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMMTFRVHRSTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)acetamido)benzoate

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